molecular formula C15H15NO2S B3051252 2-Tosylisoindoline CAS No. 32372-83-1

2-Tosylisoindoline

Cat. No.: B3051252
CAS No.: 32372-83-1
M. Wt: 273.4 g/mol
InChI Key: UXAHJGMSKTZEMJ-UHFFFAOYSA-N
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Description

2-Tosylisoindoline is a bicyclic aromatic compound featuring a benzene ring fused to a five-membered nitrogen-containing ring (isoindoline), with a para-toluenesulfonyl (tosyl) group at the 2-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in the development of antitumor agents. For example, 5,6-bis(bromomethyl)-2-tosylisoindoline (13b) was synthesized via [2 + 2 + 2] cyclotrimerization and used as a precursor for the Hsp90 inhibitor AT13387 . Key characterization data include:

  • Melting Point: 174–176°C (13b), 150–152°C (13c)
  • NMR: Distinct singlet peaks for tosyl methyl (δ ~2.40 ppm) and methylene protons (δ ~4.53–4.68 ppm) .
  • Synthetic Yield: 69–78% for halogenated derivatives (e.g., 13b–13d) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tosylisoindoline typically involves the reaction of isoindoline with tosyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The tosylation process introduces the tosyl group into the isoindoline structure, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and solvents, with careful control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-Tosylisoindoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the tosyl group to a thiol group.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the isoindoline structure.

Scientific Research Applications

2-Tosylisoindoline has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the construction of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Tosylisoindoline involves its interaction with specific molecular targets and pathways. The tosyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The isoindoline structure can interact with biological targets, potentially leading to therapeutic effects. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-tosylisoindoline derivatives with structurally related compounds:

Compound Molecular Formula Molecular Weight Substituents Melting Point (°C) Yield (%) Key Spectral Features (¹H NMR)
This compound (13b) C₁₇H₁₇Br₂NO₂S 457.94 Br (5,6 positions) 174–176 69 δ 2.40 (s, 3H), 4.58–4.59 (s, 8H)
This compound (13c) C₁₆H₁₆ClNNaO₂S 344.05 Cl (5 position) 150–152 78 δ 2.34 (s, 3H), 4.53–4.60 (s, 6H)
Indolin-2-one C₈H₇NO 133.15 Oxo group (C=O) N/A N/A Not reported in evidence
2-(Trifluoromethyl)indoline C₉H₈F₃N 187.16 CF₃ (2 position) N/A N/A Not reported in evidence

Key Observations :

  • Halogenation Effects: Bromine and chlorine substituents increase molecular weight and melting points compared to non-halogenated analogs. For example, 13b (Br-substituted) has a higher melting point (174–176°C) than 13c (Cl-substituted, 150–152°C) .
  • Synthetic Accessibility : Halogenated this compound derivatives are synthesized in high yields (69–78%) under mild conditions, contrasting with Indolin-2-one derivatives, which often require multistep protocols .

Biological Activity

2-Tosylisoindoline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article delves into the biological activity of this compound, examining its mechanisms of action, research findings, and applications in various fields.

Overview of this compound

This compound is a derivative of isoindoline, characterized by the presence of a tosyl group at the second position. Isoindoline derivatives are known for their diverse biological activities and have been extensively studied for potential therapeutic applications. The compound is recognized for its interactions with various biological targets, leading to significant pharmacological effects.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. This interaction may modulate various biochemical pathways, influencing cellular processes such as proliferation, apoptosis, and signal transduction.

Key Mechanisms:

  • Antimicrobial Activity: Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens.
  • Anticancer Activity: The compound has shown promise in inhibiting the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Research Findings

Numerous studies have investigated the biological activity of this compound. Below is a summary table highlighting key research findings:

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against various bacterial strains, suggesting potential as an antibiotic agent.
Anticancer PropertiesIn vitro studies showed inhibition of cancer cell proliferation, particularly in breast and lung cancer cell lines.
Mechanistic InsightsIdentified pathways affected by this compound, including those related to apoptosis and oxidative stress response.

Case Studies

Several case studies have illustrated the practical applications and effectiveness of this compound in therapeutic contexts:

  • Case Study 1: A study on the use of this compound in treating bacterial infections highlighted its efficacy in reducing bacterial load in infected models.
  • Case Study 2: Research involving cancer therapy demonstrated that combining this compound with traditional chemotherapeutics enhanced overall treatment efficacy in resistant cancer types.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics:

  • High Gastrointestinal Absorption: Indicates potential for oral administration.
  • Blood-Brain Barrier Permeability: Suggests possible applications in neurological disorders.

Properties

IUPAC Name

2-(4-methylphenyl)sulfonyl-1,3-dihydroisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2S/c1-12-6-8-15(9-7-12)19(17,18)16-10-13-4-2-3-5-14(13)11-16/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAHJGMSKTZEMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40293550
Record name 2-[(4-methylphenyl)sulfonyl]isoindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40293550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32372-83-1
Record name NSC90640
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90640
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(4-methylphenyl)sulfonyl]isoindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40293550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(PARA-TOLYLSULFONYL)-ISOINDOLINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Tosylisoindoline
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